2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid
Overview
Description
The compound “2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid” is a type of organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in peptide synthesis . It can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the Boc group. Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Deprotection of the N-Boc group can be achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .Scientific Research Applications
Synthesis and Building Blocks
The synthesis of various aldehyde building blocks protected as acid labile N-Boc N,O-acetals demonstrates the utility of tert-butoxycarbonyl derivatives in facilitating combinatorial solid-phase synthesis of novel peptide isosteres. These building blocks are synthesized from simple starting materials through a series of facile steps, showcasing the compound's role in enabling the incorporation of various side chains into complex molecules. The stability of the novel aldehyde protection group, the N-Boc N,O-acetal moiety, under acidic conditions is particularly noteworthy, as it can cleanly and rapidly yield the aldehyde under strong acidic conditions or more slowly under less harsh conditions. This characteristic is exploited in coupling one such building block to a solid support, followed by unmasking of the aldehyde and submission to different types of nucleophilic reactions, demonstrating the compound's versatility in synthetic chemistry (Groth & Meldal, 2001).
Chemical Transformations
The compound is instrumental in chemical transformations, such as the synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester. This synthesis involves condensation under alkaline conditions, highlighting the compound's utility in facilitating the formation of complex molecules with potential biological activity. The exploration of optimal conditions for such reactions further underscores the compound's significance in synthetic strategies aimed at creating novel chemical entities (Wang Yu-huan, 2009).
Potential Biological Activities
While the specific biological activities of 2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid and its derivatives are not directly addressed in the available literature, the synthesis and exploration of related compounds often hint at potential pharmacological applications. The structural complexity and versatility of these compounds suggest their utility in designing molecules with desired biological properties. For instance, the synthesis of azetidinone derivatives and their subsequent transformations into compounds with antibacterial and antifungal activity imply the potential of tert-butoxycarbonyl-protected azetidines in the discovery of new therapeutic agents (Walsh et al., 1996).
Safety and Hazards
The safety data sheet for a similar compound, 1-Boc-3-pyrrolidinecarboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The continued pursuit of functionalized soft-N-donor complexant scaffolds with favorable solubility and kinetics profiles applicable for the separation of the trivalent minor actinides from the lanthanides has attracted significant interest . The development of new strategies for deprotection of this complexant class is an area of ongoing research .
Mechanism of Action
Target of Action
The compound is a derivative of tert-butoxycarbonyl (boc) amino acids , which are widely used in synthetic organic chemistry . The Boc group is a common amine protecting group , suggesting that the compound may interact with biological targets that have affinity for amines.
Mode of Action
The compound’s interaction with its targets likely involves the tert-butoxycarbonyl (Boc) group. The Boc group is one of the more widely used amine protecting groups . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . This suggests that the compound may undergo similar interactions in biological systems, with the Boc group being removed to expose the amine for further reactions.
Biochemical Pathways
For instance, the Boc group is often used in peptide synthesis , suggesting that the compound could play a role in protein-related biochemical pathways.
Pharmacokinetics
The Boc group is known for its stability, which could affect the compound’s bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid. For instance, the Boc group’s deprotection typically requires the presence of an acid such as TFA . Therefore, the compound’s activity could be influenced by the pH of its environment. Additionally, temperature may also play a role, as high temperatures have been used for effective deprotection of Boc amino acids .
Biochemical Analysis
Biochemical Properties
2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The Boc group in this compound is used to protect the amine group, allowing for selective reactions to occur without interference from the amine functionality . This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which facilitate the cleavage of the Boc group under specific conditions . The nature of these interactions is primarily based on the recognition and binding of the Boc group by the active sites of these enzymes, leading to the deprotection of the amine group and subsequent formation of the desired peptide bonds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in protecting amine groups during biochemical reactions. This compound can influence cell function by modulating the availability of free amine groups, which are essential for various cellular processes, including protein synthesis and cell signaling . By protecting amine groups, this compound can prevent unwanted side reactions and ensure the proper formation of peptide bonds, thereby maintaining the integrity of cellular proteins and enzymes . Additionally, the presence of the Boc group can affect gene expression and cellular metabolism by regulating the activity of enzymes involved in these processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves the protection of amine groups through the formation of a stable Boc group. This protecting group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), leading to the release of the free amine group . The Boc group interacts with various biomolecules, including enzymes and proteins, through hydrogen bonding and van der Waals interactions, which stabilize the compound and prevent unwanted reactions . The deprotection process involves the cleavage of the Boc group, resulting in the formation of a free amine group that can participate in further biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The Boc group is relatively stable under neutral and basic conditions but can be rapidly cleaved under acidic conditions . This stability allows for the controlled use of this compound in various biochemical reactions, ensuring that the amine group remains protected until the desired reaction conditions are met . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the controlled deprotection of the Boc group has been shown to facilitate the proper formation of peptide bonds and maintain the integrity of cellular proteins .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound effectively protects amine groups and facilitates the proper formation of peptide bonds without causing significant toxicity or adverse effects . At high doses, the accumulation of the Boc group and its cleavage products can lead to toxic effects, including disruption of cellular processes and enzyme inhibition . Threshold effects have been observed, where the protective effects of the Boc group are maintained up to a certain dosage, beyond which toxic effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and degradation. The Boc group interacts with enzymes and cofactors involved in these pathways, regulating the availability of free amine groups and ensuring the proper formation of peptide bonds . This compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in amino acid metabolism and protein synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters that recognize the Boc group and facilitate its uptake into cells . Once inside the cell, the compound can be distributed to various cellular compartments, where it interacts with enzymes and proteins involved in peptide synthesis and other biochemical reactions . The localization and accumulation of this compound can affect its activity and function, ensuring that the amine group remains protected until the desired reaction conditions are met .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell through targeting signals that are recognized by cellular transport machinery . The Boc group can also undergo post-translational modifications that affect its localization and activity, ensuring that the amine group remains protected until the desired reaction conditions are met . The subcellular localization of this compound can influence its activity and function, allowing for the controlled use of the protected amine group in various biochemical reactions .
Properties
IUPAC Name |
2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-5-10(15,6-11)4-7(12)13/h15H,4-6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMRMQDBEWKPRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154760-03-8 | |
Record name | 2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.